molecular formula C9H10N4 B2476826 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine CAS No. 3357-30-0

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2476826
CAS No.: 3357-30-0
M. Wt: 174.207
InChI Key: HRLKLZWPSVFXAC-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazines with carboxylic acids, followed by cyclization, can yield triazole derivatives . Another method involves the use of amidines and carboxylic acids, which undergo cyclization with hydrazines to form the triazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    1-Phenyl-1H-1,2,4-triazole: Similar structure but lacks the methyl group.

    3-Methyl-1H-1,2,4-triazole: Similar structure but lacks the phenyl group.

Uniqueness: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both methyl and phenyl groups on the triazole ring. This combination of substituents can enhance its biological activity and specificity compared to other triazole derivatives .

Properties

IUPAC Name

2-methyl-5-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLKLZWPSVFXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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